An In-depth Technical Guide to Diisopropyl-(o-tolyl)-amine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to Diisopropyl-(o-tolyl)-amine: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl-(o-tolyl)-amine, systematically known as N,N-diisopropyl-2-methylaniline , is a sterically hindered tertiary amine. Its structure, featuring two bulky isopropyl groups attached to the nitrogen atom and a methyl group in the ortho position of the phenyl ring, imparts unique chemical properties. This guide provides a comprehensive overview of its chemical structure, physical and chemical properties, plausible synthetic routes, and potential applications, with a focus on its relevance in organic synthesis and drug development. Due to the limited availability of experimental data for this specific compound, this guide will also draw upon data from structurally related anilines to provide context and informed estimations.
Chemical Identity and Structure
The defining feature of Diisopropyl-(o-tolyl)-amine is the significant steric congestion around the nitrogen atom. This steric hindrance is a result of the two isopropyl groups and the adjacent o-tolyl substituent. This arrangement influences the molecule's basicity and nucleophilicity, making it a valuable tool in specific synthetic contexts.
Caption: Chemical structure of Diisopropyl-(o-tolyl)-amine.
Table 1: Chemical Identifiers for Diisopropyl-(o-tolyl)-amine
| Identifier | Value |
| Systematic Name | N,N-diisopropyl-2-methylaniline |
| Synonyms | Diisopropyl-(o-tolyl)-amine |
| Molecular Formula | C₁₃H₂₁N[1] |
| Molecular Weight | 191.31 g/mol [1] |
| CAS Number | Not assigned |
| InChIKey | KOHUKOHDWGCOAT-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1=CC=CC=C1C)C(C)C |
Physical and Chemical Properties
Table 2: Comparison of Physical Properties with Structurally Related Anilines
| Property | N,N-diisopropyl-2-methylaniline (Predicted) | N,N-Diisopropylaniline | 2,6-Diisopropyl-N,N-dimethylaniline | N,N-Diethyl-o-toluidine |
| Boiling Point | Likely >200 °C at atm. pressure | 95-96 °C at 11 mmHg[3] | 86 °C at 2.5 mmHg[4][5] | Not available |
| Density | ~0.9 g/mL | 0.91 g/mL at 25 °C[3] | 0.873 g/mL at 25 °C[4][5] | Not available |
| Refractive Index | ~1.5 | n20/D 1.519[3] | n20/D 1.5[4][5] | Not available |
Basicity and Nucleophilicity
The lone pair of electrons on the nitrogen atom in N,N-diisopropyl-2-methylaniline is sterically shielded by the two isopropyl groups and the ortho-methyl group. This steric hindrance significantly reduces its ability to act as a nucleophile, while its basicity is less affected. This characteristic makes it a potentially useful non-nucleophilic base in organic synthesis.[6] Such bases can deprotonate acidic protons without interfering with electrophilic centers in the reaction mixture. Its basicity is expected to be comparable to or slightly weaker than other N,N-dialkylanilines due to the steric hindrance affecting the planarity of the nitrogen and the aromatic ring, which in turn affects the delocalization of the lone pair into the ring.
Synthesis of Diisopropyl-(o-tolyl)-amine
Caption: Plausible two-step synthetic workflow for N,N-diisopropyl-2-methylaniline.
General Experimental Protocol: Alkylation of o-Toluidine
Step 1: Synthesis of N-isopropyl-2-methylaniline (Intermediate)
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Reaction Setup: To a solution of o-toluidine in a suitable solvent (e.g., acetonitrile or DMF), add a moderate base (e.g., potassium carbonate).
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Addition of Alkylating Agent: Slowly add one equivalent of an isopropyl halide (e.g., 2-iodopropane) to the mixture.
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Reaction: Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to maximize the formation of the mono-alkylated product and minimize di-alkylation.
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Work-up and Purification: After completion, cool the reaction, filter the base, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of N,N-diisopropyl-2-methylaniline
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Reaction Setup: The purified N-isopropyl-2-methylaniline is dissolved in a polar aprotic solvent. A stronger base (e.g., sodium hydride) may be required to deprotonate the secondary amine.
-
Addition of Alkylating Agent: Add an excess of the isopropyl halide.
-
Reaction: The reaction may require higher temperatures and longer reaction times due to the increased steric hindrance.
-
Work-up and Purification: Quench the reaction carefully with water, extract the product with an organic solvent, dry the organic layer, and concentrate. Final purification can be achieved by vacuum distillation or column chromatography.
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons (multiplets in the range of ~6.8-7.2 ppm).- Two septets for the two methine protons of the isopropyl groups.- Two doublets for the twelve methyl protons of the isopropyl groups.- A singlet for the methyl protons on the tolyl group. |
| ¹³C NMR | - Signals for the aromatic carbons, with distinct shifts for the substituted carbons.- A signal for the methine carbons of the isopropyl groups.- A signal for the methyl carbons of the isopropyl groups.- A signal for the methyl carbon of the tolyl group. |
| IR Spectroscopy | - C-H stretching vibrations (aliphatic and aromatic) around 2850-3100 cm⁻¹.- C-N stretching vibrations.- Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 191.- Fragmentation patterns corresponding to the loss of methyl and isopropyl groups. |
Applications in Research and Development
As a sterically hindered amine, N,N-diisopropyl-2-methylaniline has potential applications in several areas of organic synthesis and drug development.
Non-Nucleophilic Base
The most probable application is as a non-nucleophilic base, similar to the widely used N,N-diisopropylethylamine (DIPEA or Hünig's base).[7] In reactions where a base is required to neutralize an acid byproduct, but nucleophilic attack by the base would lead to unwanted side products, a sterically hindered amine is ideal. Examples include:
-
Amide couplings: To scavenge the acid formed during the activation of carboxylic acids.
-
Alkylation and acylation reactions: To neutralize the generated acid without competing with the primary nucleophile.
-
Elimination reactions: To promote the formation of alkenes from alkyl halides or sulfonates.
Caption: Logic diagram of applications based on chemical properties.
Role in Drug Development
In the context of drug development, the incorporation of sterically hindered amine moieties can offer several advantages:
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Modulation of Physicochemical Properties: The bulky isopropyl and tolyl groups can influence a drug candidate's solubility, lipophilicity, and metabolic stability.
-
Fine-tuning Basicity: The specific pKa of the amine can be crucial for target binding and pharmacokinetic properties. The unique steric and electronic environment of N,N-diisopropyl-2-methylaniline could provide a pKa that is beneficial for a particular biological target.
-
As a Synthetic Tool: Its use as a non-nucleophilic base is highly relevant in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where preventing side reactions is critical for yield and purity.
Safety and Handling
A specific Safety Data Sheet (SDS) for N,N-diisopropyl-2-methylaniline is not widely available. However, based on the data for structurally similar N,N-dialkyl anilines and toluidines, the following precautions should be taken:[4][6][8][9][10]
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Irritation: Likely to cause skin and serious eye irritation.[10]
-
Handling:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing vapors.
-
Keep away from heat, sparks, and open flames.
-
Conclusion
Diisopropyl-(o-tolyl)-amine is a sterically hindered tertiary amine with potential utility as a non-nucleophilic base in organic synthesis. While specific experimental data on its physical and spectral properties are sparse, its structural similarity to other well-characterized hindered amines allows for informed predictions of its behavior. Its unique combination of steric bulk and basicity makes it a candidate for applications in complex synthetic pathways, including those relevant to drug discovery and development, where precise control of reactivity is paramount. Further research into the experimental characterization and reactivity of this compound would be beneficial to fully elucidate its potential in synthetic chemistry.
References
- JUNSEI CHEMICAL CO., LTD. (2024, December 18).
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PubChem. (n.d.). N,N-diethyl-p-toluidine. Retrieved from [Link]
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NextSDS. (n.d.). N,N-diethyl-o-toluidine — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). N,N-Diisopropylaniline. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). N,N-diisopropyl-2-methylaniline. Retrieved from [Link]
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MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- Kolehmainen, E., & Knuutinen, J. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Current Organic Chemistry, 9(10), 947-970.
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Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
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(Structure shown is N,N-Diisopropylethylamine for steric reference)